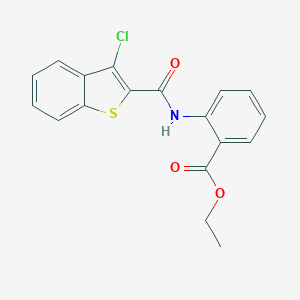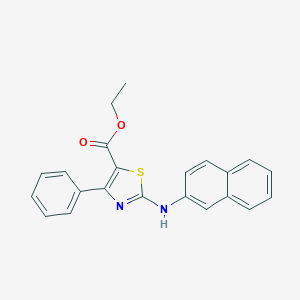
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a naphthylamino group, and a phenyl group. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-naphthylamine with ethyl furoylacetate, followed by cyclization and further functionalization to introduce the thiazole ring and the phenyl group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical waste and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of various naphthyl derivatives.
Ethyl 2-Hydroxy-3-[aryl(2-naphthylamino)methyl]-2-cyclopentenecarboxylates:
Ethyl 3-Arylmethylene-2-(2-naphthylamino)-1-cyclopentenecarboxylates: Another related compound with distinct chemical properties.
Uniqueness
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of a thiazole ring, naphthylamino group, and phenyl group. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
331004-43-4 |
|---|---|
Fórmula molecular |
C22H18N2O2S |
Peso molecular |
374.5g/mol |
Nombre IUPAC |
ethyl 2-(naphthalen-2-ylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-21(25)20-19(16-9-4-3-5-10-16)24-22(27-20)23-18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,23,24) |
Clave InChI |
RBKJPYFXMQUXJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


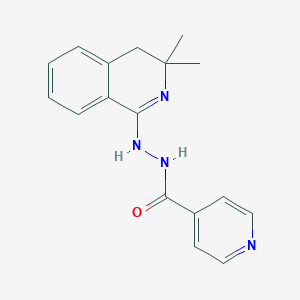
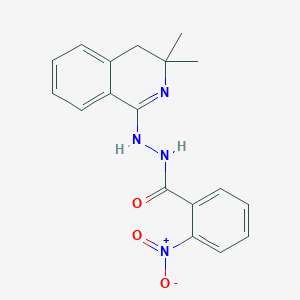
![N-[4-(pentyloxy)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B413776.png)
![2-nitro-N'-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylbenzohydrazide](/img/structure/B413777.png)
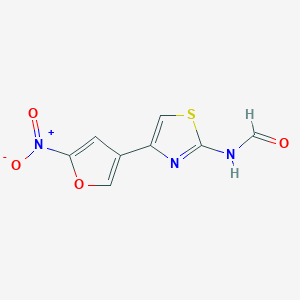
![2-(4-{4-[1-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B413779.png)
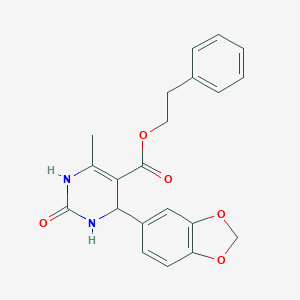

![ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B413787.png)
![3-chloro-N'-[1-(2-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B413789.png)
![5,5-Dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B413790.png)
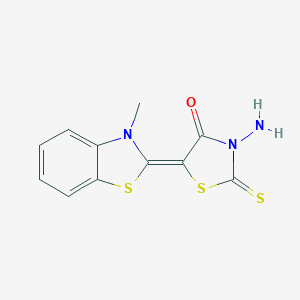
![N-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B413793.png)
